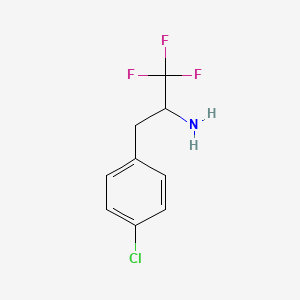

3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine

Description

3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine is a fluorinated amine derivative characterized by a trifluoromethyl group at the 3-position of the propylamine chain and a 4-chlorophenyl substituent at the 1-position. The compound is commercially available in varying quantities (50 mg to 100g), with pricing reflecting its specialized fluorinated structure .

Properties

IUPAC Name |

3-(4-chlorophenyl)-1,1,1-trifluoropropan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClF3N/c10-7-3-1-6(2-4-7)5-8(14)9(11,12)13/h1-4,8H,5,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMZKLDWSOWUMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(F)(F)F)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine typically involves the introduction of trifluoromethyl and chlorophenyl groups onto a propylamine scaffold. One common method includes the use of trifluoromethylation reagents such as Togni’s reagent or Langlois reagent. The reaction conditions often involve mild temperatures and the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Scientific Research Applications

3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations in Aromatic and Aliphatic Moieties

The compound’s closest analogs involve modifications to the aromatic ring, fluorination patterns, or amine chain configuration:

Key Observations :

- Aromatic Modifications : Replacing the 4-chlorophenyl group with iodophenyl (Compound 327) introduces bulkier halogens, likely altering steric interactions in target binding .

- Fluorination Patterns : The trifluoromethyl group in the main compound contrasts with cyclopropane-fluorophenyl hybrids (e.g., (R)-cyclopropyl(4-fluorophenyl)methanamine), which prioritize compact hydrophobicity .

- Functional Group Additions : Begacestat incorporates a sulfonamide moiety, enhancing hydrogen-bonding capacity compared to the simpler amine chain in the main compound .

Physicochemical and Pharmacological Considerations

- Metabolic Stability: Fluorination generally reduces oxidative metabolism, suggesting longer half-life than non-fluorinated propylamine derivatives .

- Target Selectivity: While Begacestat targets γ-secretase in Alzheimer’s disease, the main compound’s amine structure may favor interactions with monoamine transporters or enzymes .

Biological Activity

3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₉ClF₃N

- Molecular Weight : 223.63 g/mol

- Key Functional Groups : Trifluoromethyl group and para-chlorophenyl moiety

The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes involved in metabolic pathways. Its unique structure allows it to modulate enzyme activity effectively.

- Receptor Binding : Preliminary studies suggest that it may interact with H₁ histamine receptors, potentially influencing allergic responses and other physiological processes. This interaction indicates possible antihistaminic properties.

Pharmacological Properties

Research has indicated several pharmacological properties associated with this compound:

- Antihistaminic Activity : Evidence suggests that this compound may compete with histamine for H₁ receptor sites, similar to other propylamine derivatives.

- Potential Neuroprotective Effects : The compound's structural similarities to other neuroactive agents suggest it may have applications in treating neurological disorders.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Modulates activity of specific metabolic enzymes | |

| Receptor Interaction | Potential antagonist at H₁ histamine receptors | |

| Antihistaminic Effects | Competes with histamine at receptor sites | |

| Neuroprotective Potential | Similarities to neuroactive agents suggest therapeutic use |

Case Study: In Vitro Studies

In vitro studies have shown that this compound exhibits significant binding affinity to various receptors. For instance, experiments conducted on cell lines expressing H₁ receptors demonstrated a competitive inhibition profile akin to established antihistamines. These findings underscore the compound's potential as a therapeutic agent in allergic conditions.

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves asymmetric bioreduction processes. One common method includes the asymmetric reduction of 3’-trifluoromethylacetophenone using recombinant E. coli cells expressing carbonyl reductase. This method not only enhances yield but also ensures the production of high-purity compounds suitable for further biological testing.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for introducing the trifluoromethyl group into the propylamine backbone of 3,3,3-trifluoro-1-(4-chlorophenyl)-2-propylamine?

- Methodological Answer : The trifluoromethyl group can be introduced via nucleophilic trifluoromethylation using reagents like (trifluoromethyl)trimethylsilane (TMSCF₃) or via radical trifluoromethylation under copper catalysis. For regioselective installation, protecting the amine group with tert-butoxycarbonyl (Boc) prior to fluorination reduces side reactions. Post-fluorination, deprotection with HCl in dioxane yields the final compound. Structural analogs in and highlight the use of such strategies for similar chlorophenyl-trifluoromethyl systems .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR : ¹⁹F NMR is critical for verifying the trifluoromethyl group (δ ≈ -60 to -70 ppm). ¹H NMR resolves the propylamine chain (δ 1.5–3.0 ppm) and 4-chlorophenyl aromatic protons (δ 7.3–7.5 ppm).

- X-ray Crystallography : Single-crystal X-ray analysis (as in and ) resolves bond angles and distances, confirming stereochemistry. For example, the C-F bond length typically ranges from 1.32–1.35 Å in trifluoromethyl groups .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. The electron-withdrawing trifluoromethyl group may reduce amine basicity, making the compound less prone to hydrolysis but susceptible to photodegradation. Storage under inert atmospheres (argon) at -20°C is recommended, as seen in for analogous fluorinated compounds .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can map electrostatic potential surfaces to identify nucleophilic attack sites. The 4-chlorophenyl group’s electron-deficient nature directs reactivity toward the amine moiety. and highlight similar modeling for fluorinated pyrimidines and ketones .

Q. What strategies resolve contradictions between experimental spectral data and predicted computational results for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Use polarized continuum models (PCM) in DFT to simulate solvent interactions. For example, ’s crystallographic data for a chlorophenyl-difluoro analog showed deviations in bond angles (N–C–C = 114.6°) from gas-phase predictions, resolved by incorporating solvation .

Q. How does the electronic effect of the 4-chlorophenyl group influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify binding affinities. The chloro group’s electronegativity enhances π-π stacking with aromatic residues in target proteins, while the trifluoromethyl group increases lipophilicity (logP ~2.8). ’s benzamide analogs demonstrate similar structure-activity relationships .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

- Methodological Answer : Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases) ensures enantiopurity. ’s stereochemical analysis of a chlorophenyl-cyclopentylamine analog employed chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol eluents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.